molecular formula C12H9ClN4O B11782240 3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B11782240
M. Wt: 260.68 g/mol
InChI Key: IRTTXTSFGCXFJS-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-tumor and kinase inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazine-2-carboxylic acid with phenylhydrazine to form the triazolopyrazine core. The chloromethyl group is then introduced via chloromethylation using reagents such as formaldehyde and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrazines, oxo derivatives, and hydro derivatives, each with potential biological activities .

Scientific Research Applications

3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves the inhibition of specific kinases, such as c-Met kinase. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival. This leads to the induction of apoptosis and inhibition of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chloromethyl group enhances its reactivity and potential for further functionalization, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

3-(chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C12H9ClN4O/c13-8-10-14-15-11-12(18)16(6-7-17(10)11)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

IRTTXTSFGCXFJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)CCl

Origin of Product

United States

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